molecular formula C13H13N3 B1482145 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098012-73-6

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482145
CAS No.: 2098012-73-6
M. Wt: 211.26 g/mol
InChI Key: KDLDHAMPMRXCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a key synthetic intermediate and a potential non-classical isostere for indole, a common structure in pharmaceuticals. Research indicates that replacing an indole ring with a 1H-imidazo[1,2-b]pyrazole system, as in this compound, can lead to significantly improved solubility in aqueous media, a highly desirable property for drug development . The imidazo[1,2-b]pyrazole core is under investigation for its diverse bioactivities. Studies on closely related analogues have demonstrated potential in inhibiting pathways involved in inflammation and cancer, such as by interfering with p38MAPK phosphorylation and exhibiting anti-angiogenic effects . These properties make this chemical class a promising candidate for developing new multi-target agents against cancer progression and tumor-related inflammation . As a versatile building block, this compound can be further functionalized using modern synthetic methodologies, including selective magnesiation and zincation, enabling the creation of a diverse array of derivatives for structure-activity relationship (SAR) studies . Applications: • Building block for the synthesis of novel heterocyclic compounds • Core scaffold in medicinal chemistry for anti-cancer and anti-inflammatory drug discovery • Soluble isostere for indole-containing structures in pharmaceutical research This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-7-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)12(10-14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDHAMPMRXCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Bromo-SEM-Protected Intermediate

  • Bromination of SEM-protected 1H-imidazo[1,2-b]pyrazole with N-bromosuccinimide (NBS) in acetonitrile at room temperature yields the 7-bromo derivative in high yield (~98%).

Br/Mg Exchange and First Functionalization

  • Treatment of the 7-bromo intermediate with isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at 0°C to 25°C generates the magnesiated intermediate.
  • Quenching with various electrophiles introduces substituents at the 7-position, including phenyl groups via Kumada cross-coupling with aryl iodides or bromides catalyzed by PEPPSI-iPr or Pd catalysts.
  • Ethyl group introduction at the 1-position can be achieved by appropriate electrophilic alkylation or via the isocyanide component in the one-pot synthesis.

Second Metalation and Functionalization at the 3-Position

  • The mono-substituted product undergoes selective magnesiation at the 3-position using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at -20°C.
  • Subsequent electrophilic quenching or Negishi cross-coupling with aryl or alkyl halides introduces further substituents.

Third Metalation and Functionalization at the 2-Position

  • Using a bis-base TMP2Zn·MgCl2·2LiCl at 0°C, selective metalation at the 2-position is achieved.
  • Follow-up reactions include copper-catalyzed allylation, acylation, or Negishi cross-couplings to introduce diverse substituents.

Deprotection and Final Product Formation

  • After the sequence of functionalizations, the SEM protecting group is removed under mild conditions to yield the fully substituted 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Range (%) Notes
Bromination at 7-position NBS, MeCN, 25°C, 8 min 98 High regioselectivity
Br/Mg exchange at 7-position iPrMgCl·LiCl, THF, 0–25°C, 1 h 50–96 Followed by electrophilic quenching
Kumada cross-coupling PEPPSI-iPr or Pd catalysts, aryl iodides 68–88 Introduces phenyl substituent
Magnesiation at 3-position TMPMgCl·LiCl, THF, -20°C, 2 h 57–89 Followed by electrophilic quenching or cross-coupling
Metalation at 2-position TMP2Zn·MgCl2·2LiCl, THF, 0°C, 30 min 50–81 Allylation, acylation, or Negishi coupling
SEM deprotection Mild acidic or fluoride conditions Quantitative Final step to free NH group

Research Findings and Advantages

  • The modular metalation and cross-coupling approach allows for the selective introduction of substituents at multiple positions on the imidazo[1,2-b]pyrazole core without the need to synthesize new starting materials for each derivative.
  • The method offers high regioselectivity and functional group tolerance.
  • The 1-ethyl-7-phenyl substitution pattern can be efficiently accessed by choosing appropriate electrophiles and cross-coupling partners.
  • The resulting compounds exhibit improved solubility and physicochemical properties compared to classical indole analogues, making them promising scaffolds for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Antiproliferative and Anticancer Effects

Imidazo[1,2-b]pyrazole derivatives exhibit notable antiproliferative activity. For example, a related compound, (E)-N’-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carbohydrazide (compound 3e), demonstrated potent activity against SKMEL-28 melanoma cells (IC₅₀ = 3.08 µM) while showing lower toxicity in normal fibroblasts. In contrast, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) showed dose-dependent cell cycle arrest in human lymphoblasts but faced clinical limitations due to hemolysis and neurotoxicity.

Anti-Inflammatory and COX-2 Inhibition

These compounds showed selective inhibition of COX-2 over COX-1, reducing prostaglandin E₂ (PGE₂) production in macrophages, with IC₅₀ values in the low micromolar range.

Biological Activity

1-Ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a member of the imidazo[1,2-b]pyrazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological properties. The imidazo[1,2-b]pyrazole core is known for its ability to interact with various biological targets, influencing multiple biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyrazoles, including this compound, exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various derivatives showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • The compounds demonstrated strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Studies indicate that this compound can inhibit the growth of multiple cancer types, including breast (MDA-MB-231) and liver cancer (HepG2) cells .
  • In vitro assays revealed that at concentrations around 10 μM, this compound enhances caspase activity and induces apoptosis in cancer cells .

Anti-inflammatory and Other Activities

The compound also shows promise in anti-inflammatory applications:

  • It has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival . For example, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical targets in bacterial and cancer cell metabolism .
Enzyme Inhibition Type IC50 Value (μM)
DNA GyraseCompetitive12.27–31.64
Dihydrofolate ReductaseNon-competitive0.52–2.67

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and demonstrated that the compound significantly inhibited bacterial growth and biofilm formation compared to traditional antibiotics .
  • Cancer Cell Study : Research focused on MDA-MB-231 cells showed that treatment with the compound led to morphological changes indicative of apoptosis and increased caspase activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1H-imidazo[1,2-b]pyrazole derivatives, and how do they address limitations of traditional methods?

  • Answer : A sequential one-pot protocol using hydrazine hydrate, ethoxymethylene-substituted malononitrile derivatives, isocyanides, and aldehydes offers a streamlined approach. This method reduces reaction times (from 3–18 hours to minutes) and avoids laborious purification steps like column chromatography. Key advantages include improved atom economy and scalability for library synthesis . Traditional methods often require pre-functionalized pyrazole starting materials and Lewis/Brønsted acid catalysts, which limit structural diversity .

Q. How does the 1H-imidazo[1,2-b]pyrazole scaffold compare to indole in terms of physicochemical properties critical for drug development?

  • Answer : Substituting indole with 1H-imidazo[1,2-b]pyrazole significantly reduces lipophilicity (logD decreases by ~1 unit) and enhances aqueous solubility. For example, the pKa of the core NH in the imidazo[1,2-b]pyrazole analogue (7.3) is lower than that of indole NH, influencing protonation states in physiological media. These properties improve bioavailability and membrane permeability, as demonstrated in matched-pair studies with pruvanserin analogues .

Advanced Research Questions

Q. What methodologies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, and how are competing tautomers resolved?

  • Answer : Regioselective functionalization is achieved via Br/Mg-exchange and TMP-base (2,2,6,6-tetramethylpiperidyl) metalations. For example, bromination at position 7 (using NBS) directs subsequent magnesiations at positions 3 and 2. TMP2Zn·MgCl2·2LiCl enables fragmentation to access push-pull dyes. Tautomeric forms (e.g., 1H vs. 5H) are resolved using 2D NMR and X-ray crystallography, with SEM-protection stabilizing specific tautomers during synthesis .

Q. How can researchers reconcile contradictions in reported biological activity data for imidazo[1,2-b]pyrazole derivatives?

  • Answer : Discrepancies often arise from tautomerism, protonation states, or metabolic instability. For example, the deprotonated imidazo[1,2-b]pyrazole core in physiological conditions may alter receptor binding compared to indole. Rigorous characterization (e.g., pKa measurements, metabolic stability assays via cytochrome P450 oxidation studies) and controlled bioassays (e.g., 5-HT2A receptor binding assays) are critical to isolate structure-activity relationships .

Q. What experimental and computational approaches are recommended to optimize the fluorescent properties of imidazo[1,2-b]pyrazole-derived push-pull dyes?

  • Answer : Functionalization at position 6 with electron-withdrawing groups (e.g., malononitrile) and fragmentation reactions yield (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. Time-dependent density functional theory (TD-DFT) simulations predict absorption/emission spectra, while solvatochromism studies validate environmental sensitivity. Synthetic tuning via substituent effects (e.g., aryl vs. alkyl groups) adjusts λmax and quantum yields .

Methodological Guidance

Q. How should researchers design experiments to assess metabolic stability of imidazo[1,2-b]pyrazole derivatives?

  • Answer : Conduct in vitro microsomal stability assays using liver microsomes (human or rodent) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life (t1/2) and intrinsic clearance (CLint) to indole-based controls. For problematic metabolites, isolate and identify using high-resolution mass spectrometry (HRMS) and NMR .

Q. What analytical techniques are critical for characterizing imidazo[1,2-b]pyrazole tautomers and regioisomers?

  • Answer : Use a combination of:

  • 2D NMR (e.g., NOESY to confirm spatial proximity of substituents).
  • X-ray crystallography (e.g., CCDC 2097280 for 7a validates regiochemistry ).
  • Dynamic HPLC with chiral columns to resolve enantiomers arising from asymmetric centers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.